2-Methoxy-4-{[(5Z)-3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate
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Overview
Description
2-Methoxy-4-{[(5Z)-3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate is a complex organic compound that features a combination of methoxy, thiazolidinylidene, and chlorobenzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-{[(5Z)-3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate typically involves a multi-step process. One common approach is the condensation reaction between 2-methoxy-4-formylphenyl 4-chlorobenzoate and a thiazolidinone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, like ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-{[(5Z)-3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The thiazolidinone moiety can be reduced to form a thiazolidine derivative.
Substitution: The chlorobenzoate group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxy-4-formylphenyl 4-chlorobenzoate.
Reduction: Formation of 2-methoxy-4-{[(5Z)-3-methyl-4-oxo-2-thiazolidinyl]methyl}phenyl 4-chlorobenzoate.
Substitution: Formation of various substituted phenyl 4-chlorobenzoate derivatives.
Scientific Research Applications
2-Methoxy-4-{[(5Z)-3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-{[(5Z)-3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The thiazolidinone moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-{[(E)-1-naphthylacetyl]hydrazono}methylphenyl 4-chlorobenzoate
- 2-Methoxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoylhydrazonomethylphenyl 4-chlorobenzoate
- 2-Methoxy-4-{[(2-methylbenzoyl)hydrazono]methyl}phenyl 4-chlorobenzoate
Uniqueness
2-Methoxy-4-{[(5Z)-3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate is unique due to the presence of the thiazolidinone moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[2-methoxy-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4S2/c1-21-17(22)16(27-19(21)26)10-11-3-8-14(15(9-11)24-2)25-18(23)12-4-6-13(20)7-5-12/h3-10H,1-2H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHNHGFBNDYJIP-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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